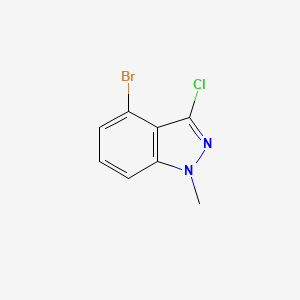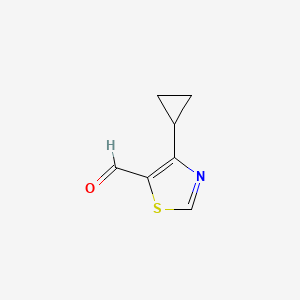
Diethyl 2,2-bis((benzyloxy)methyl)malonate
Übersicht
Beschreibung
Diethyl 2,2-bis((benzyloxy)methyl)malonate is a chemical compound with the molecular formula C23H28O6 . It is used in research and has a molecular weight of 400.46 .
Molecular Structure Analysis
The molecular structure of Diethyl 2,2-bis((benzyloxy)methyl)malonate consists of 23 carbon atoms, 28 hydrogen atoms, and 6 oxygen atoms . Unfortunately, the specific structure details are not available in the retrieved resources.Physical And Chemical Properties Analysis
Diethyl 2,2-bis((benzyloxy)methyl)malonate is a compound with a molecular weight of 400.46 . It should be stored in a dry room at room temperature . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Polymerization Initiator : A study by Bıçak and Özeroğlu (2001) explored the use of methylene bis(diethyl malonate) in combination with cerium ammonium nitrate as an initiator for the polymerization of methyl methacrylate at room temperature. This study indicates the potential of diethyl malonate derivatives as effective initiators in polymerization processes, with the ability to achieve high polymerization yields under certain conditions (Bıçak & Özeroğlu, 2001).
Synthesis of Hydantoins and Malonamides : Research by Hroch et al. (2012) demonstrated the synthesis of 3,5-disubstituted hydantoin-5-carboxamides and 2-alkyl-2-formamido- N 1 , N 3 -bis(aryl)malonamides using diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates. This highlights the role of diethyl malonate derivatives in the formation of complex organic compounds with potential pharmaceutical applications (Hroch et al., 2012).
Nucleoside Phosphonates Synthesis : Vrbková, Dračínský, and Holý (2007) synthesized a novel bisphosphonate alkylating agent from diethyl 2,2-bis(hydroxymethyl)malonate. This study showcases the utility of diethyl malonate derivatives in the synthesis of bisphosphonate compounds, which are important in the field of medicinal chemistry (Vrbková et al., 2007).
Electron-Donor-Acceptor Complex Formation : A study by Ohno and Kumanotani (1981) investigated the formation of electron-donor acceptor (EDA) complexes using diethyl 2,2-bis(dinitrobenzyl)malonates and 2,2-bis(4-dimethylaminobenzyl)malonate. This research contributes to the understanding of EDA complex formation in organic chemistry (Ohno & Kumanotani, 1981).
Cyclocondensation Reactions : The use of malonates, including diethyl malonates, in cyclocondensation reactions to form six-membered heterocycles was explored by Stadlbauer et al. (2001). This indicates the role of diethyl malonate derivatives in facilitating complex organic synthesis processes (Stadlbauer et al., 2001).
Eigenschaften
IUPAC Name |
diethyl 2,2-bis(phenylmethoxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-3-28-21(24)23(22(25)29-4-2,17-26-15-19-11-7-5-8-12-19)18-27-16-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTIQBRFUBHCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2-bis((benzyloxy)methyl)malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)
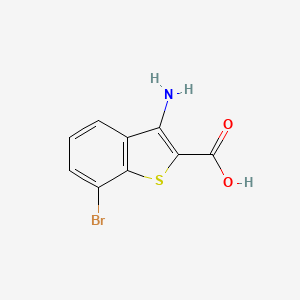
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)
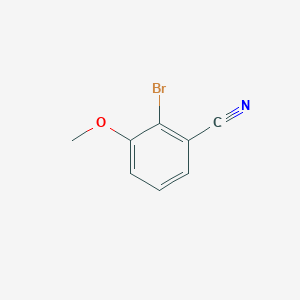
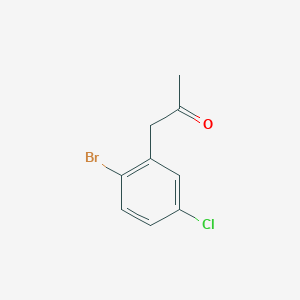
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
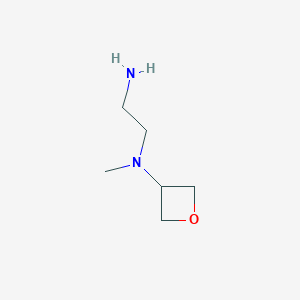
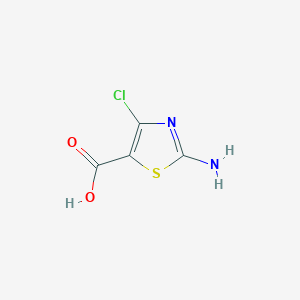

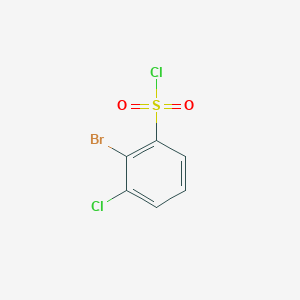
![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)
